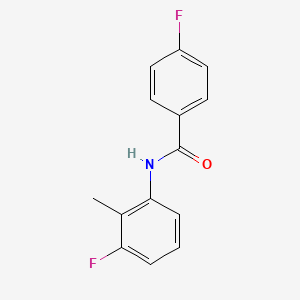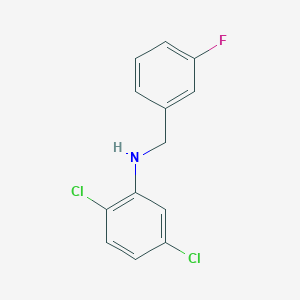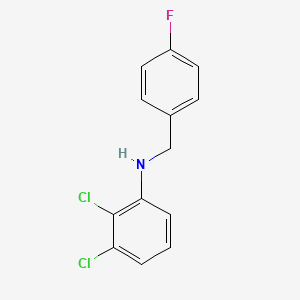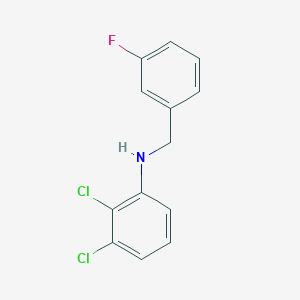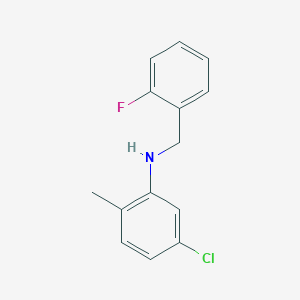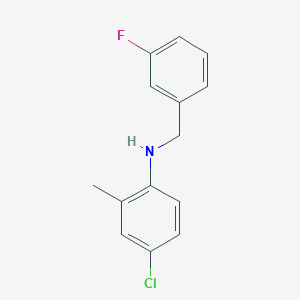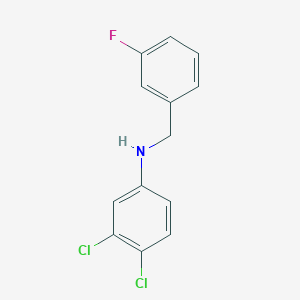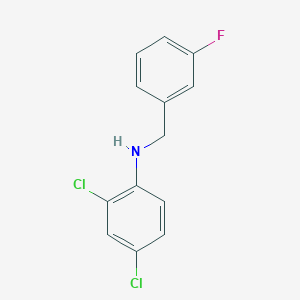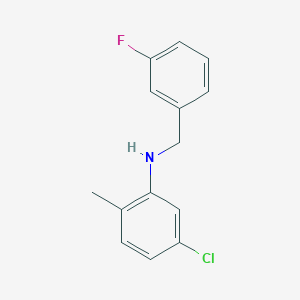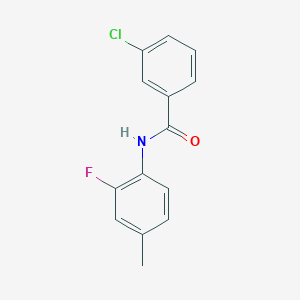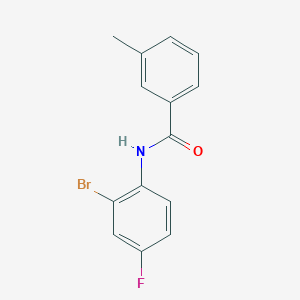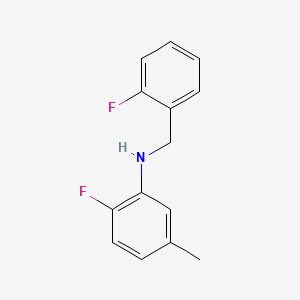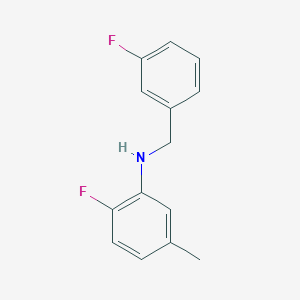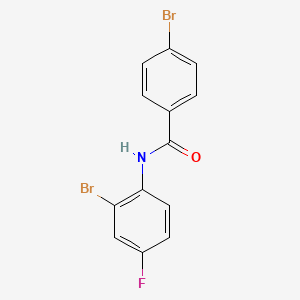
4-bromo-N-(2-bromo-4-fluorophenyl)benzamide
描述
4-bromo-N-(2-bromo-4-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzamide core, making it a halogenated aromatic amide. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide typically involves the following steps:
Bromination of Aniline Derivative: The starting material, 2-bromo-4-fluoroaniline, undergoes bromination using bromine in the presence of a suitable catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the amino group.
Formation of Benzamide: The brominated aniline derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing bromine and fluorine atoms. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The benzamide moiety can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The bromine atoms on the aromatic rings make the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium(II) acetate (Pd(OAc)2) with phosphine ligands in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzamide, while coupling reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its halogenated aromatic rings make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in the design of inhibitors for specific enzymes or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a valuable scaffold for drug development, particularly in the search for new anticancer or antimicrobial agents.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its halogenated structure imparts desirable properties like thermal stability and resistance to degradation.
作用机制
The mechanism by which 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions, which are important in drug-receptor interactions.
相似化合物的比较
Similar Compounds
4-bromo-N-(4-fluorophenyl)benzamide: Lacks the additional bromine atom on the phenyl ring, which may affect its reactivity and binding properties.
N-(2-bromo-4-fluorophenyl)benzamide: Similar structure but without the bromine atom on the benzamide ring, leading to different chemical behavior.
4-bromo-N-(2-chloro-4-fluorophenyl)benzamide: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
Uniqueness
4-bromo-N-(2-bromo-4-fluorophenyl)benzamide is unique due to the presence of both bromine and fluorine atoms on the aromatic rings
属性
IUPAC Name |
4-bromo-N-(2-bromo-4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(16)7-11(12)15/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOVRLOEKSHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


